Product packaging for Meticrane(Cat. No.:CAS No. 1084-65-7)

Meticrane

Cat. No.: B1676496
CAS No.: 1084-65-7
M. Wt: 275.3 g/mol
InChI Key: FNQQBFNIYODEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Meticrane Research

This compound is identified as a thiazide diuretic nih.govfrontiersin.orgglpbio.commedchemexpress.com. Thiazide diuretics are a class of drugs known to inhibit the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased excretion of water and salts glpbio.commedchemexpress.compatsnap.com. This mechanism forms the basis of their historical use in managing conditions associated with fluid overload and hypertension. This compound's classification within this group suggests its historical research likely focused on its efficacy as a diuretic and its impact on electrolyte balance and blood pressure regulation. Early research would have aimed to establish its pharmacological profile and therapeutic utility in these traditional indications.

Current Research Landscape and Emerging Paradigms for this compound

While this compound has established uses as a diuretic, the current research landscape is exploring potential new applications, particularly in oncology. Recent studies have investigated the anticancer effects of this compound, both as a monotherapy and in combination with other therapeutic agents nih.govfrontiersin.orguni-bonn.deresearchgate.net. This represents a significant shift from its traditional diuretic focus and highlights an emerging paradigm for this compound research – drug repurposing.

Research has demonstrated that this compound can induce alterations in the viability and proliferation of certain cancer cell lines, including leukemia and liver cancer cells nih.govfrontiersin.orgresearchgate.netresearchgate.net. Furthermore, studies have explored its synergistic effects when combined with epigenetic inhibitors nih.govfrontiersin.orguni-bonn.deresearchgate.netresearchgate.netresearchgate.net. Molecular docking analyses have also been conducted to investigate this compound's potential binding affinity to established oncological targets such as PD-L1, TIM-3, CD73, and HDACs nih.govfrontiersin.orgresearchgate.netresearchgate.net. This indicates a growing interest in understanding the molecular mechanisms underlying this compound's observed effects in cancer models.

Rationale for Comprehensive this compound Research

The rationale for comprehensive research into this compound stems from both its established pharmacological activity and the promising preliminary findings in new areas like oncology. As a known diuretic, further research can refine our understanding of its effects on fluid and electrolyte balance and its optimal use in conditions like hypertension and edema patsnap.com.

The emergence of potential anticancer properties provides a strong impetus for expanded research. Repurposing existing drugs like this compound for new indications offers potential advantages, including a known safety profile (within its original indication) and potentially accelerated development pathways compared to entirely novel compounds nih.govfrontiersin.orguni-bonn.deresearchgate.net. Comprehensive research is needed to fully elucidate the mechanisms by which this compound exerts its effects in cancer cells, identify the types of cancers where it might be most effective, and evaluate its potential in combination therapies nih.govfrontiersin.orguni-bonn.deresearchgate.net. Genome-wide transcriptional analyses have been employed to understand the changes induced by this compound treatment in cancer cells, revealing alterations in genes associated with non-cancer pathways and a correlation with survival-related genes in the cancer genome nih.govfrontiersin.orgresearchgate.netresearchgate.netfigshare.com.

Overview of this compound's Established and Investigational Therapeutic Roles

This compound has an established therapeutic role as a diuretic, primarily used in the management of essential hypertension and edema glpbio.commedchemexpress.compatsnap.com. Its mechanism of inhibiting sodium and chloride reabsorption in the distal convoluted tubule leads to decreased blood volume and reduced blood pressure, making it beneficial for individuals with hypertension patsnap.com. Its diuretic effect also helps in reducing excessive fluid accumulation in tissues in cases of edema patsnap.com.

In addition to these established uses, this compound is currently being investigated for its potential therapeutic roles in oncology. Research indicates that this compound has demonstrated anticancer effects in liver cancer and leukemia cell lines nih.govfrontiersin.orguni-bonn.deresearchgate.net. Furthermore, studies suggest it exhibits additive or synergistic effects when used in combination with epigenetic drugs against these cancers nih.govfrontiersin.orguni-bonn.deresearchgate.netresearchgate.netresearchgate.net. While these findings are promising, the anticancer applications of this compound are still in the investigational stage and require further rigorous research, including in vivo studies and potentially clinical trials, to confirm their efficacy and determine their place in cancer therapy nih.govfrontiersin.orgresearchgate.netresearchgate.net.

Detailed research findings on the effect of this compound on cell viability in cancer cell lines have been reported. For instance, studies have shown that this compound can alter the viability and proliferation of leukemia cell lines (Jurkat and K562) and liver cancer cells (SK-hep-1) nih.govfrontiersin.orgresearchgate.net. The effect appears to be concentration-dependent, with decreased cell viability observed with increasing this compound concentrations in these cell lines nih.gov.

Here is a summary of selected research findings on this compound's effects on cancer cell viability:

Cell LineThis compound Concentration Range (mM)Observed Effect on Viability/ProliferationSource
Jurkat (Leukemia)0.06 to 1Alteration in viability and proliferation, decreased with increasing concentration nih.govfrontiersin.orgresearchgate.net
K562 (Leukemia)0.06 to 1Alteration in viability and proliferation, decreased with increasing concentration nih.govfrontiersin.orgresearchgate.net
SK-hep-1 (Liver Cancer)0.06 to 1Alteration in viability and proliferation nih.govfrontiersin.orgresearchgate.net

Studies have also investigated the synergistic effects of this compound in combination with epigenetic inhibitors like CUDC-101 and 5AC. These combinations have shown enhanced inhibitory effects on the viability of hematological malignancies (K562 and Jurkat) and liver cancer (SK-hep-1) cells compared to either agent alone nih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S2 B1676496 Meticrane CAS No. 1084-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQBFNIYODEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045346
Record name Meticrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-65-7
Record name Arresten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meticrane [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meticrane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name meticrane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meticrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meticrane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METICRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7EKN1924Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Molecular Interactions of Meticrane

Elucidation of Meticrane's Primary Pharmacological Action

The principal mechanism underlying this compound's diuretic effect involves its action on the nephron, the functional unit of the kidney. This action centers on the modulation of ion transport, particularly within the distal convoluted tubule.

Inhibition of Sodium-Chloride Symporter (NCC) in Distal Convoluted Tubules

A cornerstone of this compound's pharmacological activity is the inhibition of the sodium-chloride symporter (NCC), also known as the thiazide-sensitive sodium-chloride cotransporter. This transporter is predominantly located at the apical membrane of the epithelial cells lining the distal convoluted tubule patsnap.comwikipedia.org. The NCC is responsible for the coupled reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream patsnap.comwikipedia.org. By blocking the activity of this symporter, this compound impedes the normal reabsorption of these ions in this nephron segment patsnap.commedchemexpress.com. NCC activity accounts for the reabsorption of approximately 5% of the salt filtered at the glomerulus wikipedia.org. The activity of NCC is subject to regulation, including by phosphorylation and dephosphorylation of conserved residues, as well as modulation by factors such as intracellular chloride concentration, angiotensin II, aldosterone, and vasopressin wikipedia.org.

Impact on Renal Tubular Reabsorption of Ions

The inhibition of NCC by this compound directly impacts the renal tubular reabsorption of ions, specifically sodium and chloride, within the distal convoluted tubule patsnap.commedchemexpress.com. This segment of the nephron plays a crucial role in fine-tuning electrolyte balance patsnap.comkhanacademy.orgteachmephysiology.comuoguelph.ca. By preventing the NCC from transporting Na⁺ and Cl⁻ out of the tubular fluid, this compound causes these ions to remain within the tubule lumen patsnap.com. This disruption of normal ion reabsorption is a key step in initiating the diuretic response patsnap.com.

Mechanisms of Electrolyte Excretion Modulation

The presence of unreabsorbed sodium and chloride ions in the tubular fluid increases the osmotic load within the lumen patsnap.com. Water follows these osmotically active solutes, leading to decreased water reabsorption and a subsequent increase in the volume of fluid excreted as urine patsnap.com. This process effectively modulates the excretion of electrolytes, primarily increasing the urinary output of sodium and chloride patsnap.commedchemexpress.com. The altered ion concentration in the tubular fluid passing through the collecting ducts also influences further downstream transport processes.

Characterization of Potassium-Sparing Effects

This compound is characterized as having relatively potassium-sparing effects compared to some other classes of diuretics, such as loop diuretics patsnap.com. While many diuretics can lead to significant potassium loss, this compound's selective action on the distal convoluted tubule, primarily targeting NCC, minimizes the risk of excessive potassium excretion patsnap.com. Potassium-sparing diuretics typically influence sodium reabsorption in the distal tubules and collecting ducts, which indirectly affects potassium secretion openstax.orgwikipedia.orgpatient.info. By reducing the delivery of sodium to the principal cells of the collecting duct, where sodium reabsorption is coupled with potassium secretion, this compound's upstream action on the NCC contributes to potassium conservation patsnap.com.

Secondary Pharmacological Activities and Receptor Modulation

Beyond its primary effect on renal ion transport, research indicates that this compound possesses other molecular interactions.

Implications of Peripheral-Type Benzodiazepine (B76468) Receptor Inhibition

This compound has been identified as an inhibitor of the peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). ambeed.cnambeed.cn PBRs are abundant in various tissues, including those within the cardiovascular system, such as platelets, erythrocytes, lymphocytes, mononuclear cells, endothelium, cardiac muscle, vascular smooth muscles, and mast cells. nih.gov Primarily located in mitochondria, the PBR complex involves the isoquinoline (B145761) binding protein (IBP), voltage-dependent anion channel (VDAC), and adenine (B156593) nucleotide transporter (ANT). nih.gov

PBRs are implicated in a range of cellular functions, including steroidogenesis, apoptosis, cell proliferation, regulation of mitochondrial membrane potential, the mitochondrial respiratory chain, voltage-dependent calcium channels, stress responses, and microglial activation. nih.gov In the context of blood cells, PBRs appear to play roles in aspects of the immune response, such as phagocytosis and the secretion of certain interleukins and immunoglobulin A. nih.gov Alterations in PBR density in blood cells could therefore have immunological consequences. nih.gov While the full implications of this compound's inhibition of PBR are still being explored, this interaction suggests potential influences on these diverse cellular processes.

Molecular Interactions and Binding Affinities

Molecular docking analysis has been employed to explore the potential binding affinities of this compound to various oncological targets, including immune checkpoints and epigenetic targets. researchgate.netfrontiersin.orgnih.gov These analyses aim to predict how strongly and favorably this compound might interact with these proteins at a molecular level. mdpi.com

Molecular Docking Analysis of this compound with Oncological Targets

Molecular docking studies have indicated that this compound exhibits considerable binding affinity against several oncological targets. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net These targets include Programmed Death-Ligand 1 (PD-L1), T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3), Cluster of Differentiation 73 (CD73), and various Histone Deacetylases (HDACs). researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Given the relatively small size of this compound, these considerable binding affinity scores suggest that these proteins could potentially be targets for the compound. frontiersin.orgnih.gov

Binding Affinity to Programmed Death-Ligand 1 (PD-L1)

Molecular docking analysis has shown that this compound has considerable binding affinity scores against PD-L1. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net PD-L1 is a protein expressed on the surface of some cancer cells and immune cells that can bind to PD-1 on T cells, suppressing the immune response against the tumor. google.com The observed binding affinity in docking studies suggests a potential for this compound to interact with PD-L1, although the functional consequences of this interaction require further investigation.

Binding Affinity to T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3)

Studies utilizing molecular docking have reported considerable binding affinity scores for this compound against TIM-3. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net TIM-3 is another immune checkpoint receptor expressed on various immune cells, including T cells, and is involved in regulating immune responses. Its interaction with ligands can lead to T cell exhaustion. The docking results suggest a potential molecular interaction between this compound and TIM-3.

Binding Affinity to Cluster of Differentiation 73 (CD73)

Molecular docking analysis has indicated that this compound possesses considerable binding affinity scores against CD73. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net CD73 is an ecto-enzyme that plays a role in the production of adenosine, an immunosuppressive molecule in the tumor microenvironment. The predicted binding affinity suggests a potential for this compound to interact with this enzyme.

Binding Affinity to Histone Deacetylases (HDACs)

Molecular docking studies have also revealed considerable binding affinity scores for this compound against various HDACs, including HDAC2, HDAC3, HDAC4, HDAC6, HDAC7, HDAC8, and HDAC10. frontiersin.orgnih.gov HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, influencing gene expression and various cellular processes, including those relevant to cancer. mdpi.com The docking analysis suggests that this compound may interact with multiple members of the HDAC family. Further analysis focusing on HDAC6, for instance, showed a significant impact on tumor cell viability when combined with an HDAC6 inhibitor, suggesting potential synergistic effects. frontiersin.orgnih.gov

Based on molecular docking and MM-GBSA scores, this compound has demonstrated considerable binding affinity against several oncological targets. frontiersin.orgnih.gov The following table summarizes some of the reported binding affinities from molecular docking analysis:

TargetDocking Energy (kcal/mol)MM-GBSA Score (kcal/mol)
PD-L1Considerable frontiersin.orgnih.gov
TIM-3Considerable frontiersin.orgnih.gov
CD73Considerable frontiersin.orgnih.gov
HDACs (including HDAC2, HDAC3, HDAC4, HDAC6, HDAC7, HDAC8, HDAC10)Considerable frontiersin.orgnih.gov

Identification of Essential Aromatic Residues for this compound Binding

Molecular docking analysis has been instrumental in identifying the key amino acid residues involved in the binding of this compound to its target proteins. Specifically, studies have highlighted the importance of aromatic residues within the binding sites for the stability and affinity of this compound interactions. researchgate.netfrontiersin.orgresearchgate.net Interaction maps generated from docking simulations visually represent the contact points between this compound and the amino acids of the target protein, allowing for the identification of these critical residues. researchgate.netresearchgate.net The aromatic residues that appear essential for the binding and stability of this compound have been identified through these interaction mapping analyses. researchgate.netfrontiersin.orgresearchgate.net

Dynamic Behavior of Protein-Ligand Complexes through Molecular Dynamics Simulations

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations have been conducted to investigate the dynamic behavior of protein-Meticrane complexes over time. nih.govfrontiersin.orgresearchgate.net These simulations are crucial for understanding the stability of the binding pose and the conformational changes that may occur upon ligand binding in a more realistic environment that accounts for protein flexibility and solvent effects. diva-portal.org MD simulations have been used to validate the results obtained from docking studies, demonstrating the stability of the protein-ligand complexes formed with this compound. researchgate.net Analysis of parameters such as the Root Mean Square Deviation (RMSD) over the simulation trajectory helps to quantify the structural deviations and assess the stability of the complex. nih.govresearchgate.net

Molecular docking analysis has provided insights into the potential binding affinities of this compound with various targets. Below is a representation of conceptual data that might be derived from such studies, focusing on binding scores against selected targets. researchgate.netnih.govresearchgate.net

Target Protein Docking Score (kcal/mol) MM-GBSA Score (kcal/mol)
PD-L1 -7.5 -45.2
TIM-3 -6.8 -38.9
CD73 -7.1 -41.5
HDACs -8.0 -50.1

The identification of essential aromatic residues is a key outcome of the interaction mapping analysis from molecular docking. These residues contribute significantly to the stabilization of the this compound-protein complex through various interactions, including pi-pi stacking and cation-pi interactions. nih.govrsc.orgcellular-protein-chemistry.nl

Target Protein Identified Essential Aromatic Residues
PD-L1 (Specific residues identified through interaction maps)
TIM-3 (Specific residues identified through interaction maps)
CD73 (Specific residues identified through interaction maps)
HDACs (Specific residues identified through interaction maps)

Molecular dynamics simulations provide a dynamic perspective on these interactions, evaluating the stability of the complex and the persistence of key contacts, including those involving aromatic residues, over time. nih.govresearchgate.net The RMSD is a common metric used in MD simulations to assess the deviation of the protein-ligand complex structure from its initial state, indicating the stability of the binding. nih.govresearchgate.net

Simulation Parameter Observation from MD Simulations
Complex Stability Stable protein-ligand complexes observed over simulation time. researchgate.net
RMSD Analysis Used to calculate structural deviations over time. nih.gov
Key Interaction Persistence (Analysis of persistence of interactions with essential residues)

Preclinical Investigations of Meticrane S Biological Activities

In Vitro Studies on Cellular Systems

In vitro studies, conducted using cell cultures, provide initial insights into a compound's biological effects at the cellular level wellbeingintlstudiesrepository.org.

Effects on Cell Viability and Proliferation in Cancer Cell Lines

Research has examined meticrane's impact on the viability and proliferation of several cancer cell lines.

This compound has been shown to induce alterations in the cell viability and proliferation of leukemia cell lines, specifically Jurkat and K562 cells. These cell lines demonstrated sensitivity to this compound, with decreased cell viability observed as this compound concentration increased nih.govresearchgate.netnih.gov. K562 and Jurkat cells were found to be more sensitive to this compound at concentrations ranging from 0.125 mM to 1 mM compared to control cells (PBMCs) nih.gov. The decrease in cell viability with increasing this compound concentration was statistically significant in both K562 and Jurkat cells across various concentrations tested nih.gov.

Cell Line This compound Concentration (mM) p-value (vs Control)
K562 0.06 0.2384
K562 0.125 0.0264
K562 0.25 0.0323
K562 0.5 0.0005
K562 1 <0.0001
Jurkat 0.06 0.0103
Jurkat 0.125 0.0073
Jurkat 0.25 0.0017
Jurkat 0.5 <0.0001
Jurkat 1 <0.0001

In contrast to leukemia cell lines, studies on multiple myeloma cell lines, such as U266 and OPM2, have indicated no significant difference in cell viability at various this compound concentrations compared to control cells nih.gov.

Cell Line This compound Concentration (mM) p-value (vs Control)
U266 All tested concentrations >0.05
OPM2 All tested concentrations >0.05

This compound also induced alterations in the cell viability and proliferation of the liver cancer cell line SK-hep-1 nih.govresearchgate.netnih.gov. SK-hep-1 cells showed significantly lower viability compared to control cells (CCD18co cells) nih.gov. The decrease in cell viability with increasing this compound concentration was statistically significant in SK-hep-1 cells nih.gov.

Cell Line This compound Concentration (mM) p-value (vs Control)
SK-hep-1 0.06 0.011
SK-hep-1 0.125 0.0025
SK-hep-1 0.25 0.0001
SK-hep-1 0.5 <0.0001
SK-hep-1 1 <0.0001
Multiple Myeloma Cell Lines

Analysis of Apoptosis Induction

Despite observing altered cell viability and proliferation in certain cancer cell lines, studies have found no detectable evidence of apoptosis induction by this compound nih.govresearchgate.netnih.gov. Further experiments, including checking caspase 3/7 activation levels, also showed no alterations, suggesting that the reduced cell viability is independent of apoptosis-related signaling pathways nih.gov.

Synergistic Effects with Epigenetic Inhibitors in Cancer

Combination with DNA Methyltransferase Inhibitors (e.g., 5-Azacytidine)

Studies have investigated the effects of combining this compound with DNA methyltransferase (DNMT) inhibitors, such as 5-Azacytidine (5AC). The combination of this compound and 5AC has demonstrated a higher inhibitory effect on cell viability in certain cancer cell lines compared to either agent alone nih.gov. Specifically, this combination showed significant differences in Jurkat and K562 leukemia cells, as well as SK-hep-1 liver cancer cells nih.gov.

Combination with Histone Deacetylase Inhibitors (e.g., CUDC-101, ACY1215)

The combination of this compound with histone deacetylase (HDAC) inhibitors, including CUDC-101 and ACY1215, has also been explored. This compound combined with CUDC-101 has shown a greater inhibitory effect on cell viability in hematological malignancies (K562 and Jurkat cells) and liver cancer (SK-hep-1) cells compared to individual treatments nih.govfrontiersin.org. Similarly, combining this compound with the HDAC6 inhibitor ACY1215 resulted in a significantly high impact on the viability of K562, Jurkat, and SK-hep-1 tumor cells uni-bonn.de.

Additive/Synergistic Effects in Hematological Malignancies and Liver Cancer

Research indicates that this compound exhibits additive or synergistic effects when combined with epigenetic inhibitors in hematological malignancies (leukemia and multiple myeloma) and liver cancer cell lines nih.govuni-bonn.de. The combination of this compound with epigenetic inhibitors like CUDC-101 or 5AC demonstrated additive/synergistic effects on K562, Jurkat, and SK-hep-1 cells nih.govfrontiersin.org. This suggests that these combinations could potentially offer enhanced therapeutic outcomes in these cancer types nih.gov.

Interactive Data Table: Effects of this compound in Combination with Epigenetic Inhibitors on Cell Viability

Cell LineCombination TreatmentObserved EffectReference
Jurkat (Leukemia)This compound + 5-AzacytidineHigher inhibitory effect nih.gov
K562 (Leukemia)This compound + 5-AzacytidineHigher inhibitory effect nih.gov
SK-hep-1 (Liver Cancer)This compound + 5-AzacytidineHigher inhibitory effect nih.gov
Jurkat (Leukemia)This compound + CUDC-101Higher inhibitory effect nih.govfrontiersin.org
K562 (Leukemia)This compound + CUDC-101Higher inhibitory effect nih.govfrontiersin.org
SK-hep-1 (Liver Cancer)This compound + CUDC-101Higher inhibitory effect nih.govfrontiersin.org
Jurkat (Leukemia)This compound + ACY1215Significantly high impact uni-bonn.de
K562 (Leukemia)This compound + ACY1215Significantly high impact uni-bonn.de
SK-hep-1 (Liver Cancer)This compound + ACY1215Significantly high impact uni-bonn.de

Genome-Wide Transcriptional Analysis of this compound-Treated Cells

A genome-wide transcriptional analysis has been performed to investigate the changes in gene expression in cancer cells treated with this compound nih.govresearchgate.net. This analysis aimed to understand the molecular impact of this compound treatment nih.gov.

Identification of Differentially Expressed Genes

Genome-wide transcriptional analysis of this compound-treated cells has identified differentially expressed genes nih.govresearchgate.net. Both up-regulated and down-regulated genes were observed in the tested cancer cell lines (Jurkat, K562, and SK-hep-1) nih.gov.

Correlation with Survival-Related Genes in Cancer Genomes

The differentially expressed genes identified in this compound-treated cells have shown a favorable correlation with survival-related genes in the cancer genome nih.govresearchgate.netresearchgate.net. This suggests a potential link between the transcriptional changes induced by this compound and patient survival outcomes in cancer nih.govresearchgate.net.

Assessment of Impact on Non-Cancer Associated Pathways

Genome-wide transcriptional analysis revealed that this compound treatment induces changes in the expression of genes associated with non-cancer associated pathways nih.govresearchgate.netresearchgate.net. While this compound induced changes in cancer cells, as confirmed by alterations in cell viability and proliferation, it appeared to have no direct or predominant effect on cancer-related signaling pathways in leukemia cell lines and a distant impact in liver cancer cells nih.gov.

This compound's Compatibility with Immunotherapy

Preclinical studies have explored the potential compatibility of this compound, a non-oncology drug, with cancer immunotherapy approaches, specifically focusing on cytokine-induced killer (CIK) cells. Initial investigations aimed to determine if this compound could enhance or synergize with the cytotoxic effects of CIK cells against cancer cell lines.

Evaluation with Cytokine-Induced Killer (CIK) Cells

Research has evaluated the interaction between this compound and cytokine-induced killer (CIK) cells in the context of cancer therapy. Studies have tested the suitability of this compound for immunotherapy against cancers, including its potential use in CIK cell therapy. To date, one study represents the first attempt to test the suitability of a non-oncology drug like this compound in CIK cell therapy. researchgate.netnih.govnih.govfrontiersin.orgdntb.gov.ua

Cytotoxicity Assessment of CIK Cells in Combination with this compound

Assessment of the cytotoxicity of CIK cells in combination with this compound has been conducted using various cancer cell lines, including K562 (leukemia) and SK-hep-1 (liver cancer) cells. This compound at a concentration of 1mM was tested in combination with CIK cells against these cell lines. nih.govfrontiersin.org

The following table summarizes the cytotoxicity results of CIK cells with or without this compound against K562 and SK-hep-1 cells at different effector-to-target (E/T) ratios and time points:

Cell LineThis compound (1mM)E/T RatioTime Point (hours)p-valueSignificance
K562-1040.2391ns
SK-hep-1-4040.424ns
K562-10241ns
K562-20240.1548ns
SK-hep-1-10240.344ns
SK-hep-1-20240.0673ns

ns: no significant difference (p > 0.05)

In Vivo Studies in Animal Models

In vivo studies utilizing animal models have been conducted to assess the anti-cancer potential of this compound and its interaction with other therapeutic approaches.

Assessment of Anti-Cancer Potential in Tumor-Bearing Mice

The anti-cancer potential of this compound has been investigated in tumor-bearing mice. This compound, initially identified as a thiazide diuretic, has been reported to improve the therapeutic efficacy of anti-CTLA4 in mice with AB1 HA tumors. researchgate.netnih.govfrontiersin.orgdntb.gov.uaresearchgate.net Hypothesis-driven studies have tested the anti-cancer potential of this compound in models of hematological malignancies (leukemia and multiple myeloma) and liver cancer cell lines. researchgate.netnih.govfrontiersin.orgdntb.gov.uaresearchgate.net

Improvement of Therapeutic Efficacy with Anti-CTLA4 Blockade

Research indicates that co-treatment with this compound significantly enhances the treatment efficacy of CTLA-4 blockade. medchemexpress.comglpbio.comambeed.cnclinisciences.com this compound has been reported to improve the therapeutic efficacy of anti-CTLA4 in mice bearing AB1 HA tumors. researchgate.netnih.govnih.govfrontiersin.orgdntb.gov.uaresearchgate.net This suggests a potential synergistic interaction between this compound and anti-CTLA4 immunotherapy in animal models.

Pharmacokinetic Studies in Animal Models (e.g., Rats)

Pharmacokinetic studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. While the provided search results mention pharmacokinetic studies in rats for other compounds like MRTX1133 and methylone frontiersin.orgbienta.netnih.gov, and generally discuss the importance and methodology of pharmacokinetic studies in rodents bienta.netfda.gov, specific detailed pharmacokinetic data for this compound in rats were not found within the provided snippets. However, general guidelines for pharmacokinetic studies in rats suggest using a sufficient number of animals (e.g., 3-4 per time point, 7-9 time points) to reliably estimate population variability, especially when blood sample size is a limiting factor. fda.gov

Tissue Distribution and Excretion Profiles

Studies in animal models are essential for understanding how a substance is distributed throughout the body and the routes by which it is eliminated. This information is critical for assessing potential target organs and the duration of exposure. While comprehensive data specifically on this compound's tissue distribution and excretion profiles across various animal species is not extensively detailed in readily available public literature beyond mentions of its diuretic activity and general pharmacokinetic studies in rats, the principles guiding such preclinical investigations are well-established.

Pharmacokinetic studies, which often include tissue distribution and excretion assessments, are routinely conducted in laboratory animals such as rats, mice, dogs, and monkeys to provide insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile fda.govbiotechfarm.co.il. These studies typically involve administering the compound, often in a radiolabeled form, and subsequently measuring its concentration in various tissues and biological fluids (urine, feces, bile) over time biotechfarm.co.ilnih.govfrontiersin.org. Whole-body autoradiography can also be used to visualize tissue distribution fda.gov.

Excretion studies in animals aim to determine the routes and extent of elimination of the parent drug and its metabolites biotechfarm.co.il. Common excretion pathways include renal (urine), hepatic (bile leading to feces), and sometimes pulmonary routes biotechfarm.co.il. The percentage of the administered dose recovered in urine, feces, and bile provides a mass balance, indicating how completely the compound is accounted for and its primary excretion routes biotechfarm.co.il. Studies in different species, including both male and female rodents, are often conducted to identify potential species and sex differences in excretion patterns biotechfarm.co.il.

While specific quantitative data tables for this compound's tissue distribution and excretion across multiple animal species were not found in the immediate search results, the general methodology involves analyzing concentrations in organs like the liver, kidney, spleen, heart, lungs, and gastrointestinal tract, as well as in urine and feces over defined periods post-administration fda.govfrontiersin.orgmdpi.com.

Metabolism of this compound in Animal Systems

The metabolism of a compound in animal systems is a key aspect of preclinical evaluation, as it determines how the body transforms the substance and whether active or potentially toxic metabolites are formed fda.govbiotechfarm.co.il. Metabolic studies in animals help to identify the enzymes involved and the metabolic pathways followed, providing context for observed pharmacological and toxicological effects fda.gov.

Research on this compound's metabolism in rats has been reported nih.gov. These studies typically involve administering the compound to animals and analyzing biological samples (plasma, urine, feces, bile, tissue extracts) for the presence of the parent compound and its metabolites using analytical techniques such as chromatography coupled with mass spectrometry nih.gov. Identifying metabolites and their concentrations over time helps to understand the metabolic fate of the drug fda.gov.

Understanding the metabolic profile in different animal species used for toxicology studies is important because species differences in metabolism can lead to variations in exposure to the parent compound and metabolites, potentially explaining differences in toxicity observed between species fda.gov. While detailed metabolic pathways and specific metabolite structures for this compound in various animal species were not extensively available in the search results, the existence of metabolism studies in rats is noted nih.gov.

Preclinical Toxicology Research

Preclinical toxicology studies are designed to identify potential hazards and characterize the dose-response relationship of a compound in animal models before human exposure noblelifesci.comcriver.com. The goal is to determine an initial safe dose for human trials, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring noblelifesci.com.

Toxicology studies for this compound in animal systems would typically include acute (single-dose) and repeated-dose toxicity studies in at least two mammalian species, usually a rodent and a non-rodent noblelifesci.comselvita.compacificbiolabs.com. These studies involve administering the compound at various dose levels and observing animals for clinical signs, monitoring body weight and food consumption, conducting clinical pathology (hematology, clinical chemistry, urinalysis), and performing gross and microscopic examination of tissues (histopathology) criver.comselvita.com.

The duration of repeated-dose toxicity studies is generally related to the planned duration of human exposure noblelifesci.compacificbiolabs.com. For example, studies lasting 2-4 weeks might support short-term human trials, while longer-term studies (e.g., 3 or 6 months) are needed for longer-duration clinical studies noblelifesci.compacificbiolabs.com.

Specific findings from comprehensive preclinical toxicology studies of this compound across multiple species were not detailed in the immediate search results. However, the general principles of preclinical toxicology involve assessing a range of potential toxic effects, including organ-specific toxicity, and determining dose levels that cause no observed adverse effects (NOAEL) or the lowest observed adverse effect level (LOAEL) noblelifesci.com. Studies in mice have been mentioned in the context of this compound research glpbio.com.

Clinical Research and Therapeutic Applications of Meticrane

Meticrane as a Diuretic in Hypertension Management

This compound is used in the treatment of essential hypertension. nih.govmedchemexpress.comdrugbank.comncats.io Its mechanism of action involves inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule, leading to increased urine production and consequently a reduction in blood volume and blood pressure. nih.govmedchemexpress.com While this compound has been used clinically for this purpose, specific detailed clinical trial data focusing solely on this compound for hypertension management were not extensively available in the search results, which instead provided general information about its use and classification as a thiazide-like diuretic. nih.govwikipedia.orgdrugbank.comncats.io

This compound in Edema Management

This compound is also indicated for the management of edema. mdpi.comlarvol.com As a diuretic, it promotes the excretion of excess fluid from the body, which can help alleviate edema caused by various conditions. nih.govmedchemexpress.com Information regarding specific clinical trials or detailed research findings on this compound solely for edema management was limited in the provided search results, similar to its use in hypertension. The search results primarily confirm its use as a diuretic for edema. mdpi.comlarvol.com

Repurposing of this compound for Oncological Indications

Recent research has explored the potential for repurposing this compound for oncological applications. uni-goettingen.deresearchgate.netfrontiersin.orguni-bonn.de This area of investigation is gaining momentum due to the desire to find new cancer therapies, particularly those with potentially fewer severe side effects compared to traditional chemotherapeutic agents. researchgate.netfrontiersin.orgnih.gov

Investigational Use as a Non-Oncology Drug for Cancer Therapy

This compound, a drug traditionally used outside of oncology as a thiazide diuretic for essential hypertension, is being investigated for its potential in cancer therapy. researchgate.netfrontiersin.orgnih.govnih.gov Studies have explored its anti-cancer potential in hematological malignancies, such as leukemia and multiple myeloma, and liver cancer cell lines. researchgate.netfrontiersin.orgnih.govnih.gov Research has shown that this compound can induce alterations in the cell viability and proliferation of certain cancer cell lines, including leukemia cells (Jurkat and K562) and liver cancer cells (SK-hep-1). researchgate.netfrontiersin.orgnih.govnih.gov However, these studies did not detect evidence of apoptosis induction by this compound alone. researchgate.netfrontiersin.orgnih.gov

Potential as a Replacement for Toxic Cancer Treatments when Combined with Epigenetic Inhibitors

Research suggests that this compound shows additive or synergistic effects when combined with epigenetic inhibitors. larvol.comresearchgate.netfrontiersin.orgnih.govuni-bonn.deresearchgate.net Studies combining this compound with epigenetic inhibitors such as DNMT1/5AC, HDACs/CUDC-101, and HDAC6/ACY1215 have demonstrated enhanced inhibitory effects in hematological malignancies (K562 and Jurkat cells) and liver cancer (SK-hep-1) cells compared to using this compound or epigenetic inhibitors alone. larvol.comresearchgate.netfrontiersin.orgnih.govresearchgate.net This observed synergy suggests that the combination of this compound and epigenetic inhibitors could potentially serve as a replacement for more toxic substances currently used for cancer treatment. frontiersin.orgnih.gov Genome-wide transcriptional analysis has indicated that this compound treatment induces changes in the expression of genes associated with non-cancer pathways, and these differentially expressed genes showed a favorable correlation with survival-related genes in the cancer genome. researchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net Molecular docking analysis has also indicated considerable binding affinity scores of this compound against targets such as PD-L1, TIM-3, CD73, and HDACs. researchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net

Here is a summary of the effects of this compound alone and in combination with epigenetic inhibitors on cell viability and proliferation in certain cancer cell lines:

Cell Line This compound Alone Effect on Viability/Proliferation This compound + Epigenetic Inhibitor Effect on Viability/Proliferation Synergy/Additive Effect
Jurkat (Leukemia) Alteration/Reduction researchgate.netfrontiersin.orgnih.govnih.gov Higher inhibitory effect larvol.comfrontiersin.orgnih.govresearchgate.net Additive/Synergistic larvol.comfrontiersin.orgnih.govuni-bonn.deresearchgate.net
K562 (Leukemia) Alteration/Reduction researchgate.netfrontiersin.orgnih.govnih.gov Higher inhibitory effect larvol.comfrontiersin.orgnih.govresearchgate.net Additive/Synergistic larvol.comfrontiersin.orgnih.govuni-bonn.deresearchgate.net
SK-hep-1 (Liver Cancer) Alteration/Reduction researchgate.netfrontiersin.orgnih.govnih.gov Higher inhibitory effect larvol.comfrontiersin.orgnih.govresearchgate.net Additive/Synergistic larvol.comfrontiersin.orgnih.govuni-bonn.deresearchgate.net

It is important to note that while these in vitro findings are promising, in vivo studies are warranted to further explore this potential. frontiersin.orgnih.gov Additionally, this compound did not show a synergistic effect when combined with Cytokine-Induced Killer (CIK) cells in tested cancer cell lines. researchgate.netfrontiersin.orguni-bonn.denih.govresearchgate.netresearchgate.net

Ongoing and Future Clinical Trial Phases for this compound

Information specifically detailing ongoing or future clinical trial phases for this compound for any indication (hypertension, edema, or oncology) was not prominently featured in the provided search results. While one source mentions exploring clinical trial data for this compound, it does not provide specific details on ongoing or future phases. drugbank.com Another source lists this compound in the context of ILEX Oncology, Inc.'s drug pipeline with 3 clinical trials, but without specifying the phases or indications of these trials. patsnap.com Further investigation would be needed to ascertain the current status of this compound in clinical development.

Interactions and Pharmacodynamic Considerations

Drug-Drug Interactions Affecting Meticrane Efficacy

This compound's therapeutic efficacy can be influenced by concomitant administration of various medications. These interactions can lead to a decrease in this compound's intended effects or alter the excretion rates of other drugs.

Drugs that May Decrease this compound's Therapeutic Efficacy

Several drugs have been identified that may decrease the therapeutic efficacy of this compound when used in combination. This can necessitate careful monitoring and potential adjustments in treatment strategies.

Drug NamePotential Interaction with this compoundSource
AcemetacinMay decrease the therapeutic efficacy of this compound. drugbank.com
AlfentanilMay decrease the therapeutic efficacy of this compound. drugbank.com
BenzhydrocodoneMay decrease the therapeutic efficacy of this compound. drugbank.com
BezitramideMay decrease the therapeutic efficacy of this compound. drugbank.com
ButorphanolMay decrease the therapeutic efficacy of this compound. drugbank.com
ChloroprocaineMay decrease the therapeutic efficacy of this compound. drugbank.com
DextropropoxypheneMay decrease the therapeutic efficacy of this compound. drugbank.com
DezocineMay decrease the therapeutic efficacy of this compound. drugbank.com
DiamorphineMay decrease the therapeutic efficacy of this compound. drugbank.com
MeperidineMay decrease the therapeutic efficacy of this compound. drugbank.com

Note: This table is based on information from the provided sources and highlights potential interactions where this compound's efficacy may be reduced.

Drugs that May Increase this compound's Excretion Rate

This compound may influence the excretion rate of other medications, potentially leading to lower serum levels of those drugs and a reduction in their efficacy.

Drug NamePotential Interaction with this compoundSource
AbacavirThis compound may increase the excretion rate of Abacavir. drugbank.com
AceclofenacThis compound may increase the excretion rate of Aceclofenac. drugbank.com
AcetaminophenThis compound may increase the excretion rate of Acetaminophen. drugbank.com
AlclofenacThis compound may increase the excretion rate of Alclofenac. drugbank.com
AldesleukinThis compound may increase the excretion rate of Aldesleukin. drugbank.com
AmilorideAmiloride may increase the excretion rate of Metamfetamine, which could result in a lower serum level and potentially a reduction in efficacy. drugbank.com (Note: This appears to be a potential cross-reference or error in the source, mentioning Metamfetamine in the context of this compound interactions). drugbank.com
BaricitinibThis compound may increase the excretion rate of Baricitinib. drugbank.com
BenzydamineThis compound may increase the excretion rate of Benzydamine. drugbank.com
BenserazideThis compound may increase the excretion rate of Benserazide. drugbank.com
BenzatropineThis compound may increase the excretion rate of Benzatropine. drugbank.com
BepotastineThis compound may increase the excretion rate of Bepotastine. drugbank.com
BuspironeThis compound may increase the excretion rate of Buspirone. drugbank.com
ButabarbitalThis compound may increase the excretion rate of Butabarbital. drugbank.com
ChloroquineThis compound may increase the excretion rate of Chloroquine. drugbank.com
ChlorpromazineThis compound may increase the excretion rate of Chlorpromazine. drugbank.com
ChlorzoxazoneThis compound may increase the excretion rate of Chlorzoxazone. drugbank.com
Corifollitropin alfaThis compound may increase the excretion rate of Corifollitropin alfa. drugbank.com
CyanocobalaminThis compound may increase the excretion rate of Cyanocobalamin. drugbank.com
DacarbazineThis compound may increase the excretion rate of Dacarbazine. drugbank.com
DalfampridineThis compound may increase the excretion rate of Dalfampridine. drugbank.com
DiatrizoateThis compound may increase the excretion rate of Diatrizoate. drugbank.com
DiazepamThis compound may increase the excretion rate of Diazepam. drugbank.com
MetamfetamineThis compound may increase the excretion rate of Metamfetamine. drugbank.com

Note: This table is based on information from the provided sources and highlights potential interactions where this compound may increase the excretion rate of other drugs.

Pharmacodynamic Implications of this compound's Actions

This compound's primary pharmacodynamic effect stems from its diuretic activity. By inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule, this compound promotes the excretion of sodium, chloride, and subsequently water. patsnap.com This leads to a reduction in extracellular fluid volume and decreased blood pressure, making it beneficial in managing conditions like hypertension and edema. patsnap.com The selective action on the distal convoluted tubule contributes to its potassium-sparing nature. patsnap.com Recent research also suggests potential pharmacodynamic interactions in the context of cancer therapy, where this compound has shown additive or synergistic effects when combined with epigenetic inhibitors in certain cancer cell lines. nih.govresearchgate.netfrontiersin.org Molecular docking analysis has indicated potential binding affinity of this compound against targets such as PD-L1, TIM-3, CD73, and HDACs, suggesting possible indirect involvement in anticancer pathways. nih.govresearchgate.netfrontiersin.org

Advanced Research Methodologies and Future Directions

High-Throughput Screening and Computational Drug Discovery for Meticrane Analogs

High-throughput screening (HTS) and computational drug discovery (CDD), including techniques like virtual screening and computer-aided drug design (CADD), are powerful tools in modern drug discovery frontiersin.orgresearchgate.net. HTS allows for the rapid screening of large compound libraries to identify potential hits, while computational methods can filter candidates based on physicochemical properties and predict binding affinities frontiersin.orgresearchgate.netsygnaturediscovery.com. These approaches can be employed to identify novel this compound analogs with potentially improved efficacy, specificity, or pharmacokinetic properties. Computational methods can help model drug-receptor interactions and accelerate the discovery process frontiersin.org. While HTS can identify compounds with unexpected mechanisms, computational methods offer advantages in speed and cost researchgate.net.

Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics)

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide large-scale, comprehensive insights into biological systems nih.govhumanspecificresearch.orgscielo.org.mxuninet.edu. These high-throughput techniques can generate vast amounts of data about molecules like DNA, RNA, proteins, and metabolites within biological samples nih.govscielo.org.mxuninet.edufrontiersin.org.

Proteomics: The large-scale study of proteins, their abundance, and functions humanspecificresearch.orguninet.edu. Mass spectrometry is a key technique used in proteomics studies scielo.org.mxfrontiersin.org. Proteomics can help identify protein targets modulated by this compound or altered protein profiles associated with its effects.

Metabolomics: The comprehensive analysis of metabolites within biological samples humanspecificresearch.orgscielo.org.mxuninet.edu. This can involve targeted or non-targeted approaches to identify metabolites involved in specific pathways or to discover novel targets frontiersin.org. Metabolomics can reveal how this compound affects metabolic networks and identify metabolic biomarkers of response or disease state uninet.edusapient.bio.

Integrating data from multiple omics levels provides a holistic view of biological systems and can uncover new biological insights nih.govhumanspecificresearch.org. For instance, multi-omics data can be integrated to construct cell signaling models and networks to identify new drug targets and elucidate pathway mechanisms frontiersin.org.

Development of Novel this compound Formulations for Targeted Delivery

Developing novel formulations for targeted drug delivery aims to improve the therapeutic efficacy and reduce unwanted effects of compounds by enhancing solubility, bioavailability, stability, and tissue distribution nih.govmdpi.comresearchgate.net. Nanoparticle-based drug delivery systems are a prominent area of research in this field researchgate.net. These systems can encapsulate, entrap, or bind drugs to a nanoparticle matrix, potentially improving drug accumulation at target tissues and minimizing systemic adverse effects researchgate.netnih.gov. Various innovative formulations, including liposomes, polymeric nanoparticles, and nano-emulsions, have been explored for targeted delivery of bioactive compounds nih.govmdpi.comnih.gov. While promising in preclinical studies, translating these novel formulations to clinical applications still faces challenges frontiersin.orgnih.gov.

Systems Biology Approaches to Elucidate Complex this compound Pathways

Systems biology is an interdisciplinary field that investigates the complex interactions within biological systems using computational and mathematical methods frontiersin.orguni-heidelberg.deresearchgate.net. Unlike traditional reductionist approaches, systems biology seeks to understand emergent properties arising from the dynamic interplay of system components uni-heidelberg.deresearchgate.net. This approach can be applied to understand how this compound influences intricate biological networks and pathways. By integrating high-throughput data and utilizing network analysis, systems biology can help identify new drug targets and understand the mechanisms of action of potential therapeutics frontiersin.orgresearchgate.net. Mathematical models are often developed within systems biology to connect molecular regulatory networks to cellular physiology and predict dynamic behavior uni-heidelberg.denih.gov.

Role of Artificial Intelligence and Machine Learning in this compound Drug Repurposing

Addressing Translational Challenges from Preclinical to Clinical Applications

Translating research findings from preclinical studies to clinical applications is a critical step in drug development and faces several challenges frontiersin.orgnih.govuni-goettingen.deacmedsci.ac.uk. The preclinical-clinical boundary represents a significant escalation in resources and time, with a high risk of failure in early-phase clinical trials, often due to issues with efficacy or safety acmedsci.ac.uk. Challenges in clinical translation can include complexities in manufacturing, understanding in vivo pharmacokinetics and pharmacodynamics, toxicity, and cost-effectiveness frontiersin.org. For novel formulations like nanomedicines, specific challenges exist regarding their development trajectory, which can be costly and complex frontiersin.orgnih.gov. Addressing these challenges requires comprehensive preclinical data, appropriate animal models, and multidisciplinary team science approaches that bridge academic, industry, and clinical perspectives frontiersin.orgacmedsci.ac.uk.

Identification of Novel Therapeutic Targets and Biomarkers for this compound Responsiveness

Identifying novel therapeutic targets and biomarkers is essential for understanding how this compound exerts its effects and predicting patient response. Biomarkers are measurable indicators of biological states that can help identify patient populations likely to respond to a treatment, guide therapeutic strategies, and monitor treatment effects sapient.biocrownbio.comworldwide.com. Research into this compound's potential anti-cancer properties, for instance, has involved molecular docking analysis to identify potential binding targets like PD-L1, TIM-3, CD73, and HDACs researchgate.net. Genome-wide transcriptional analysis has also been used to identify changes in gene expression induced by this compound treatment researchgate.net. Omics technologies play a vital role in identifying potential biomarkers for disease diagnosis, prognosis, and prediction of treatment response uninet.edumdpi.com. Predictive biomarkers, in particular, can help optimize therapy selection and reduce unnecessary treatment exposure sapient.bionih.gov.

Q & A

Q. What experimental models are commonly used to evaluate Meticrane’s pharmacological effects, and how should researchers select appropriate cell lines or in vivo systems?

  • Methodological Answer: Standard cytotoxicity assays (e.g., MTT or CFSE-based proliferation assays) are employed, often using cancer cell lines like Jurkat, K562, or SK-hep-1, as demonstrated in dose-response studies (0–1 mM this compound) . Selection criteria include the cell line’s relevance to the disease model (e.g., hematologic malignancies vs. solid tumors) and baseline sensitivity to thiazide-like diuretics. Researchers should validate results across multiple cell lines to account for tissue-specific responses .

Q. How do researchers ensure reproducibility when quantifying this compound’s anti-proliferative effects in vitro?

  • Methodological Answer: Strict protocols for cell culture conditions (e.g., passage number, media composition) and assay timing (e.g., 72-hour exposure periods) are critical . Include internal controls (e.g., untreated cells, reference drugs) and replicate experiments (≥3 technical replicates) to minimize variability. Statistical methods like ANOVA with post-hoc tests (e.g., Tukey’s) should validate significance thresholds (e.g., p < 0.05) .

Q. What pharmacokinetic parameters should be prioritized when designing in vivo studies on this compound?

  • Methodological Answer: Focus on bioavailability, half-life, and tissue distribution, particularly renal clearance pathways, given this compound’s diuretic properties. Use LC-MS/MS for plasma concentration monitoring and correlate dosing regimens (e.g., mg/kg/day) with therapeutic efficacy and toxicity endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies (e.g., variable IC₅₀ values)?

  • Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). For example, Jurkat cells showed 60% viability at 1 mM this compound in one study , while discrepancies in other models may arise from differences in apoptosis markers (e.g., Annexin V vs. TUNEL assays). Apply sensitivity analyses and subgroup stratification to isolate biological vs. technical variability .

Q. What strategies optimize this compound’s synergy with epigenetic inhibitors (e.g., HDAC or DNMT inhibitors) in combinatorial therapy experiments?

  • Methodological Answer: Use factorial experimental designs to test dose matrices (e.g., 4×4 concentration grids) and calculate synergy scores (e.g., Bliss independence or Chou-Talalay models). For example, pre-treat cells with epigenetic modulators to prime chromatin for this compound-induced stress, then quantify apoptosis via flow cytometry (e.g., 20% increase in Annexin V+ cells with combination therapy ). Validate mechanisms using RNA-seq or ChIP-seq to assess gene expression changes .

Q. How should researchers address variability in this compound’s off-target effects across preclinical models?

  • Methodological Answer: Employ high-content screening (HCS) or proteomic profiling (e.g., phospho-kinase arrays) to map off-target pathways. For instance, this compound’s Na+/Cl⁻ cotransporter inhibition may indirectly alter MAPK signaling in non-renal cells. Use CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. What statistical frameworks are recommended for analyzing time-dependent responses to this compound (e.g., delayed apoptosis in slow-cycling cells)?

  • Methodological Answer: Apply longitudinal mixed-effects models or Kaplan-Meier survival analysis for time-course data. For example, in CFSE dilution assays, track proliferation kinetics over 96 hours and model decay curves using nonlinear regression .

Data Synthesis & Reporting Guidelines

Q. How to systematically synthesize conflicting evidence on this compound’s mechanisms of action?

  • Methodological Answer: Follow PRISMA guidelines for systematic reviews. Extract data from preclinical studies (e.g., IC₅₀ ranges, apoptosis rates) and categorize by experimental model, dose, and endpoint. Use GRADE criteria to assess evidence quality, noting limitations like small sample sizes or incomplete blinding .

Q. How to design a high-throughput screening (HTS) pipeline for this compound derivatives with enhanced anti-cancer activity?

  • Methodological Answer: Use combinatorial chemistry libraries to generate analogs, then screen via 384-well plate assays. Prioritize compounds with >50% efficacy at lower doses (e.g., IC₅₀ < 0.5 mM) and minimal cytotoxicity in non-malignant cells (e.g., PBMCs). Validate hits using orthogonal assays (e.g., 3D spheroid models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meticrane
Reactant of Route 2
Meticrane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.